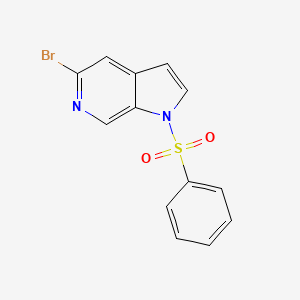

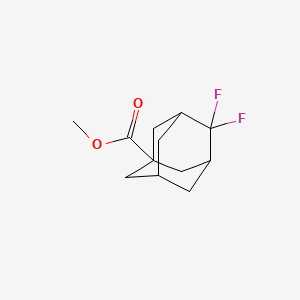

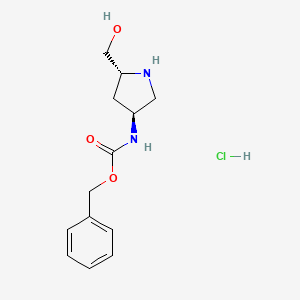

![molecular formula C37H27N B573022 N-([1,1'-Biphenyl]-4-yl)-9,9-diphenyl-9H-fluoren-2-amine CAS No. 1268520-04-2](/img/structure/B573022.png)

N-([1,1'-Biphenyl]-4-yl)-9,9-diphenyl-9H-fluoren-2-amine

説明

“N-([1,1’-Biphenyl]-4-yl)-9,9-diphenyl-9H-fluoren-2-amine” is a complex organic compound. It is related to the compound “4,4′-Bis (N-carbazolyl)-1,1′-biphenyl” which is also known by the synonyms “4,4′-Bis (9-carbazolyl)-1,1′-biphenyl”, “4,4-N,N′-Dicarbazole-1,1′-biphenyl”, “CBP”, and "DCBP" .

Synthesis Analysis

The synthesis of similar compounds involves complex chemical reactions. For instance, the synthesis of novel bis azo dyes derived from benzidine involves coupling with ethyl cyanoacetate and malononitrile to give azo-hydrazo products. These products are then cyclized using hydrazine and phenyl hydrazine to give 4,4’-([1,1’-biphenyl]-4,4’-diylbis(hydrazin-2-yl-1-ylidene))bis pyrazole derivatives .Molecular Structure Analysis

The molecular structure of related compounds like biphenyl has been extensively studied. For instance, biphenyl is an aromatic hydrocarbon with a molecular formula of C12H10. It consists of two connected phenyl rings .Chemical Reactions Analysis

The chemical reactions involving similar compounds are complex and involve multiple stages. For example, a commonly used reaction to profile hydrogen with an energetic 15N ion beam is 15N + 1H → 12C + α + γ (4.43 MeV) with a sharp resonance in the reaction cross-section at 6.385 MeV of only 1.8 keV .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds like biphenyl have been well-documented. Biphenyl is a solid at room temperature, with a melting point of 69.2 °C. It is insoluble in water but soluble in typical organic solvents .科学的研究の応用

Carcinogenicity Studies

The compound has been explored in carcinogenicity studies, focusing on the structural variations in the bridges and substituents of related compounds. One study examined the carcinogenic activities of compounds related to 2-acetylaminofluorene, which differ mainly in the bridges between the two aromatic rings. The research found that a fluorene nucleus is essential for strong carcinogenic activity toward the liver, and a biphenyl nucleus is necessary for activity toward the mammary gland. This study emphasizes the importance of specific structural components in the carcinogenic potential of certain compounds (Miller et al., 1955).

Drug Synthesis and Activity

The structure of N-([1,1'-Biphenyl]-4-yl)-9,9-diphenyl-9H-fluoren-2-amine or its derivatives has been used in the synthesis of various drugs. For instance, a series of compounds including 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and N omega-oxides were prepared and evaluated for antimalarial activity. The study found significant correlations between the phenyl ring substituents' properties and antimalarial potency, highlighting the role of specific structural modifications in enhancing drug efficacy (Werbel et al., 1986).

Neuroprotective and Anticonvulsant Effects

Another study focused on the synthesis and evaluation of N-(substituted benzothiazol-2-yl)amide derivatives for their anticonvulsant and neuroprotective effects. It was found that one of the synthesized compounds had effective anticonvulsant properties and also displayed promising neuroprotective effects by lowering levels of specific biomarkers, indicating the potential of these derivatives in the treatment of neurological disorders (Hassan et al., 2012).

Interaction with Hemoglobin

Research has also been done on the interaction of similar compounds with hemoglobin. A study on 4,4'-methylenedianiline (MDA), a structurally related compound, revealed the formation of hemoglobin adducts from non-nitroso metabolites of MDA, suggesting a potential pathway for bioactivation and a mechanism for its mutagenic and carcinogenic effects (Kautiainen et al., 1998).

作用機序

Target of Action

The primary target of N-([1,1’-Biphenyl]-4-yl)-9,9-diphenyl-9H-fluoren-2-amine, also known as 9,9-diphenyl-N-(4-phenylphenyl)fluoren-2-amine, is the PD-1/PD-L1 immune checkpoint pathway . This pathway plays a crucial role in cancer immunotherapy .

Mode of Action

The compound interacts with its targets by binding to PD-L1 , a protein that plays a key role in the PD-1/PD-L1 immune checkpoint pathway . This interaction results in the inhibition of the PD-1/PD-L1 pathway, thereby enhancing the body’s immune response against cancer cells .

Biochemical Pathways

The inhibition of the PD-1/PD-L1 pathway affects several downstream effects. It leads to the activation of T cells , which can then attack cancer cells more effectively . This process is part of the broader immune response against cancer.

Pharmacokinetics

Pharmacokinetics is a crucial aspect of drug action, influencing its bioavailability and therapeutic effect

Result of Action

The result of the compound’s action is the enhancement of the body’s immune response against cancer cells . By inhibiting the PD-1/PD-L1 pathway, the compound allows T cells to attack cancer cells more effectively .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound is used in the development of organic light-emitting diodes (OLEDs), where electrical current is applied . In the context of biological systems, factors such as pH, temperature, and the presence of other molecules can potentially influence the compound’s action . .

Safety and Hazards

将来の方向性

The future directions for the study and application of such compounds are vast. For instance, one study discovered that triphenylphosphonium (TPP)-conjugated N-(1,1’-biphenyl)-2-amine led to the rapid accumulation of the compound in mitochondria and the saturation inhibition of complex II, resulting in electron leakage and the explosion of reactive oxygen species (ROS) . This suggests potential applications in targeted therapies.

特性

IUPAC Name |

9,9-diphenyl-N-(4-phenylphenyl)fluoren-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H27N/c1-4-12-27(13-5-1)28-20-22-31(23-21-28)38-32-24-25-34-33-18-10-11-19-35(33)37(36(34)26-32,29-14-6-2-7-15-29)30-16-8-3-9-17-30/h1-26,38H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUFRXOVXYNVKCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC4=C(C=C3)C5=CC=CC=C5C4(C6=CC=CC=C6)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H27N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30743236 | |

| Record name | N-([1,1'-Biphenyl]-4-yl)-9,9-diphenyl-9H-fluoren-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1268520-04-2 | |

| Record name | N-([1,1'-Biphenyl]-4-yl)-9,9-diphenyl-9H-fluoren-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-([1,1'-biphenyl]-4-yl)-9,9-diphenyl-9H-fluoren-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

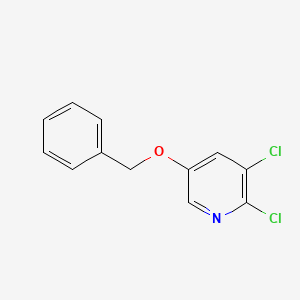

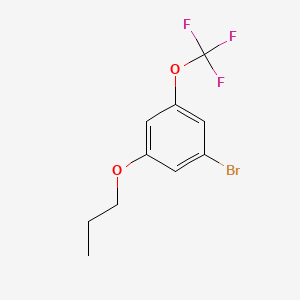

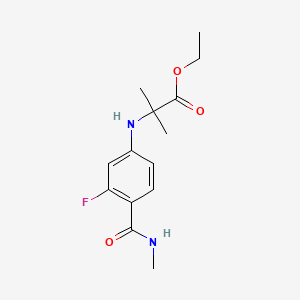

![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol](/img/structure/B572944.png)

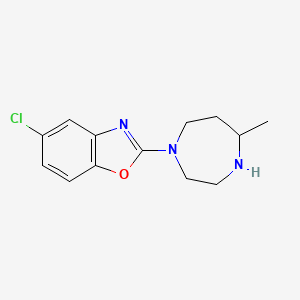

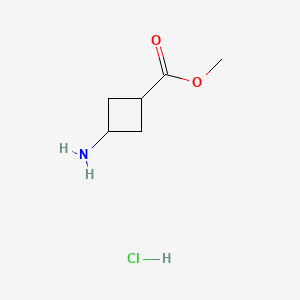

![3-Cyano-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B572958.png)